molecular formula C12H13IN2O3 B14367571 2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide CAS No. 92534-80-0

2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide

Cat. No.: B14367571
CAS No.: 92534-80-0
M. Wt: 360.15 g/mol
InChI Key: MROLATQXHFXYMG-UHFFFAOYSA-N
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Description

2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide is a chemical compound with the molecular formula C12H13IN2O3 It is known for its unique structure, which includes a pyrazolidin-1-ium core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide typically involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by formylation and iodination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The iodide group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazolidin-1-ium compounds.

Scientific Research Applications

2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, its unique structure allows it to interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-carbaldehyde
  • 2-Ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-methyl
  • 2-Ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-ethyl

Uniqueness

2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide stands out due to its specific functional groups and the presence of the iodide ion, which imparts unique reactivity and properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

92534-80-0

Molecular Formula

C12H13IN2O3

Molecular Weight

360.15 g/mol

IUPAC Name

2-ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-carbaldehyde;iodide

InChI

InChI=1S/C12H12N2O3.HI/c1-2-13-10(8-15)11(16)12(17)14(13)9-6-4-3-5-7-9;/h3-8,10H,2H2,1H3;1H

InChI Key

MROLATQXHFXYMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(=O)C(=O)[NH+]1C2=CC=CC=C2)C=O.[I-]

Origin of Product

United States

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